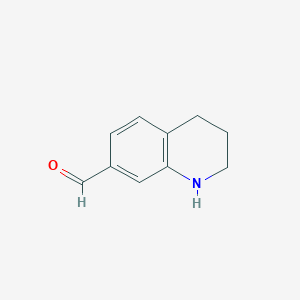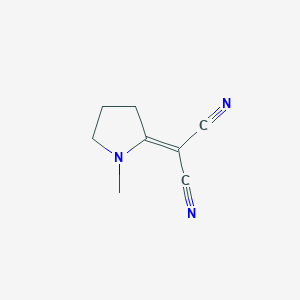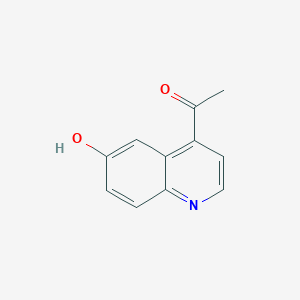
1-(6-Hydroxyquinolin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxyquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring with a hydroxy group at the 6th position and an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Hydroxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(6-Hydroxyquinolin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxyquinolin-4-yl)ethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ethanone group.
3-Acetylquinoline: Similar structure but with the acetyl group at the 3rd position.
8-Hydroxyquinoline: Hydroxy group at the 8th position instead of the 6th.
Uniqueness: 1-(6-Hydroxyquinolin-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-(6-hydroxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-4-5-12-11-3-2-8(14)6-10(9)11/h2-6,14H,1H3 |
Clave InChI |
IJPFIRIIIHZKOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=C(C=CC2=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



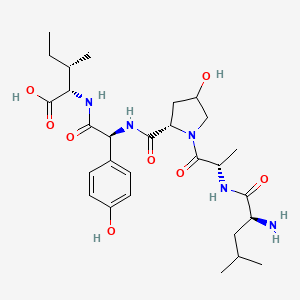
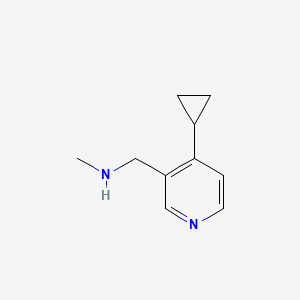
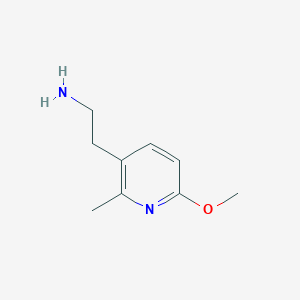

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
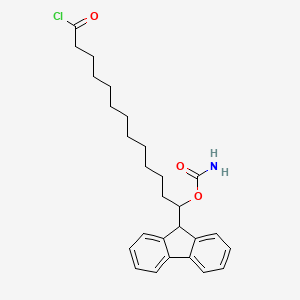


![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
